5beta-Scymnol sulfate
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Overview
Description
5beta-scymnol sulfate is a steroid sulfate. It derives from a 5beta-scymnol. It is a conjugate acid of a 5beta-scymnol sulfate(1-).
Scientific Research Applications
Hepatoprotective Effects
5beta-Scymnol sulfate has demonstrated hepatoprotective properties. Studies reveal its effectiveness in reducing liver damage induced by acetaminophen in mice. This compound, derived from shark bile, shows significant reduction in serum enzyme levels and histopathological effects associated with liver toxicity. It exhibits potent hydroxyl radical quenching activity, suggesting its potential in preventing hepatic necrosis following toxic substance exposure (Macrides et al., 1996). Another study supports these findings, showing that 5beta-Scymnol sulfate effectively decreases acetaminophen-induced increase in serum dehydrogenase levels (Slitt et al., 2004).
Effect on GABA(A) Receptors
5beta-Scymnol sulfate has been studied in the context of GABA(A) receptors. It's part of the 3Beta-hydroxysteroids group, which are known to act as GABA(A) receptor antagonists. This research provides insights into the functional differences between various steroids and their influence on GABA(A) receptors, expanding our understanding of neuropharmacology (Wang et al., 2007).
Impact on Cerebral Anoxia
Research involving the effects of sodium scymnol sulfate on cerebral anoxia indicates its potential in protecting against brain oxygen deprivation. Studies using animal models suggest that it could be beneficial in conditions involving reduced oxygen supply to the brain, offering possible therapeutic applications (Ishida et al., 1994).
TGR5 Receptor Agonism
5beta-Scymnol and its sulfate form have been identified as novel agonists of the TGR5 receptor, which plays a role in regulating cholesterol accumulation and atherosclerotic progression. This discovery highlights the potential of marine bile compounds in treating atherosclerosis (Halkias et al., 2021).
Enterohepatic Circulation
Studies on the enterohepatic circulation of scymnol sulfate in certain fish species reveal the effective absorption and specific transport mechanisms of this compound within the liver. This research enhances our understanding of bile alcohol sulfate circulation in marine organisms (Fricker et al., 1997).
properties
Product Name |
5beta-Scymnol sulfate |
---|---|
Molecular Formula |
C27H48O9S |
Molecular Weight |
548.7 g/mol |
IUPAC Name |
[(3R,6R)-3-hydroxy-2-(hydroxymethyl)-6-[(3R,5S,7R,8R,10S,12S,13R,14S,17R)-3,7,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]heptyl] hydrogen sulfate |
InChI |
InChI=1S/C27H48O9S/c1-15(4-7-22(30)16(13-28)14-36-37(33,34)35)19-5-6-20-25-21(12-24(32)27(19,20)3)26(2)9-8-18(29)10-17(26)11-23(25)31/h15-25,28-32H,4-14H2,1-3H3,(H,33,34,35)/t15-,16?,17+,18-,19-,20+,21?,22-,23-,24+,25+,26+,27-/m1/s1 |
InChI Key |
JKUSPYUETNXNRO-JWBDLDPOSA-N |
Isomeric SMILES |
C[C@H](CC[C@H](C(CO)COS(=O)(=O)O)O)[C@H]1CC[C@@H]2[C@@]1([C@H](CC3[C@H]2[C@@H](C[C@H]4[C@@]3(CC[C@H](C4)O)C)O)O)C |
Canonical SMILES |
CC(CCC(C(CO)COS(=O)(=O)O)O)C1CCC2C1(C(CC3C2C(CC4C3(CCC(C4)O)C)O)O)C |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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